molecular formula C9H11F3N2O B1380778 [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine CAS No. 1551394-28-5

[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine

Cat. No.: B1380778
CAS No.: 1551394-28-5
M. Wt: 220.19 g/mol
InChI Key: XUUKJMIMIXCIPK-UHFFFAOYSA-N
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Description

[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine is a high-value chemical intermediate with the molecular formula C9H11F3N2O and a molecular weight of 220.19 g/mol . This compound is characterized by a pyridine ring substituted with both a methanamine group and a 3,3,3-trifluoropropoxy chain, a structure that is highly significant in modern research and development . The incorporation of fluorine atoms and a pyridine ring is a well-established strategy in lead optimization, as it can profoundly influence a molecule's biological activity, metabolic stability, and physical properties . The primary research applications of this compound are in the life sciences, particularly in the synthesis of novel agrochemicals and pharmaceuticals. Trifluoromethylpyridine (TFMP) derivatives are key structural components in a wide range of commercial products, including herbicides, insecticides, and fungicides . In the pharmaceutical industry, TFMP-based compounds are investigated for various therapeutic areas, with several candidates in clinical trials, building on the success of existing drugs that leverage this pharmacophore . Researchers value this compound as a versatile building block for constructing more complex molecules aimed at discovering new active ingredients. This product is offered as a liquid and should be stored at 4°C . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(3,3,3-trifluoropropoxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)2-4-15-8-6-14-3-1-7(8)5-13/h1,3,6H,2,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUKJMIMIXCIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)OCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Pyridinyl Precursors with 3,3,3-Trifluoropropanol

One common approach starts from a suitable pyridin-4-yl derivative bearing a leaving group (e.g., hydroxy or halide) at the 3-position. The 3,3,3-trifluoropropoxy group is introduced via nucleophilic substitution using 3,3,3-trifluoropropan-1-ol under basic conditions.

Typical procedure:

  • React 6-fluoropyridin-2-amine or similar pyridinyl amine with 3,3,3-trifluoropropan-1-ol in the presence of sodium hydride (NaH) as a base in 1,4-dioxane solvent.
  • The reaction is carried out under inert atmosphere, initially cooled to 0 °C, then heated to 90 °C for 2 hours.
  • After quenching and extraction, the product is purified by silica gel chromatography.
  • Yield reported: approximately 50%.
Step Reagents/Conditions Outcome
1 Pyridinyl amine + 3,3,3-trifluoropropanol + NaH, 1,4-dioxane, 0 °C to 90 °C, 2h Formation of 3-(3,3,3-trifluoropropoxy)pyridin-4-yl intermediate
2 Work-up and purification Isolated product as pale brown oil, 50% yield

Reduction of Pyridinyl Nitrile Intermediates to Methanamine

The methanamine substituent at the 4-position can be introduced by reduction of the corresponding nitrile group on the pyridine ring.

Typical procedure:

  • Starting from 3-(3,3,3-trifluoropropoxy)pyridin-4-carbonitrile, lithium aluminum hydride (LiAlH4) is used as a reducing agent in dry tetrahydrofuran (THF).
  • The reaction is performed under nitrogen atmosphere, initially cooled in an ice bath, followed by stirring at room temperature for 2 hours.
  • Quenching is done carefully with water and sodium hydroxide solution.
  • The product is isolated after filtration and evaporation.
  • This method yields the target methanamine compound with good purity.
Step Reagents/Conditions Outcome
1 3-(3,3,3-trifluoropropoxy)pyridin-4-carbonitrile + LiAlH4, THF, 0 °C to rt, 2h Reduction of nitrile to primary amine
2 Quenching with water and NaOH, filtration, evaporation Isolation of [3-(3,3,3-trifluoropropoxy)pyridin-4-yl]methanamine

Alternative Routes via Ester and Acid Intermediates

Some documented syntheses involve multi-step transformations starting from nicotinic acid derivatives:

  • Preparation of 2-amino-6-(3,3,3-trifluoropropoxy)nicotinic acid via protection, esterification, and nucleophilic substitution steps.
  • Conversion of the acid to the corresponding amine via standard amide formation and reduction protocols.
  • Activation of acid intermediates using coupling reagents such as HATU or T3P® followed by amination steps.

Representative Synthetic Scheme Summary

Step No. Intermediate/Reactant Reagents & Conditions Product/Transformation
1 6-fluoropyridin-2-amine or 3-fluoronicotinic acid Reaction with 3,3,3-trifluoropropanol, NaH, 1,4-dioxane, 0-90 °C, 2h Introduction of trifluoropropoxy group at 3-position
2 Corresponding nitrile derivative LiAlH4, dry THF, 0 °C to rt, 2h Reduction of nitrile to methanamine group
3 Acid intermediates (optional) Activation with HATU or T3P®, amine coupling Formation of amide intermediates (if applicable)
4 Amide intermediates Reduction or further functionalization Final target amine compound

Analytical and Purification Techniques

  • Purification is typically achieved by silica gel column chromatography using mixtures of ethyl acetate and hexanes.
  • Product identity and purity are confirmed by NMR spectroscopy (1H NMR), LC-MS, and preparative HPLC.
  • Reaction monitoring and characterization use standard analytical equipment such as Waters Acquity UPLC/MS and Agilent LC/MS instruments.

Research Findings and Notes

  • The nucleophilic substitution of trifluoropropanol onto pyridine derivatives is efficient but requires careful control of temperature and atmosphere to avoid side reactions.
  • Lithium aluminum hydride reduction is a reliable method for converting nitriles to primary amines in this context, yielding the target methanamine with good yields and purity.
  • Alternative synthetic routes involving ester and acid intermediates provide flexibility for functional group manipulations and incorporation into more complex molecules.
  • The presence of the trifluoropropoxy group imparts unique physicochemical properties, useful in pharmaceutical applications, as indicated by related patent literature on HIV inhibitors and receptor antagonists.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

  • TRPA1 Modulation: Research indicates that derivatives of this compound exhibit activity as TRPA1 (Transient Receptor Potential Ankyrin 1) modulators. TRPA1 is involved in pain sensation and inflammatory responses, making these compounds potential candidates for pain management therapies .
  • Antitumor Activity: Some studies suggest that related compounds can inhibit cancer cell proliferation, indicating potential applications in oncology .

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of pyridine-based compounds could lead to effective TRPA1 antagonists, showcasing the therapeutic potential of [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine derivatives .

Biological Research

Biochemical Interactions:

  • Investigations into the interactions of this compound with biological membranes have shown that the trifluoropropoxy group increases lipophilicity, enhancing membrane permeability and interaction with proteins .
  • This property is crucial for drug design as it affects bioavailability and efficacy.

Case Study:
Research on similar compounds has highlighted their ability to modulate enzyme activities related to metabolic pathways, suggesting that this compound may influence critical biological processes .

Synthesis of Specialty Chemicals

The compound serves as an intermediate in the synthesis of various specialty chemicals. Its unique trifluoropropoxy group allows for diverse functionalization pathways, making it valuable in developing new materials with tailored properties.

Data Table: Industrial Applications

Application AreaDescription
Specialty ChemicalsIntermediate for producing fluorinated compounds
Drug DevelopmentBuilding block for synthesizing pharmaceuticals
AgrochemicalsPotential use in developing crop protection agents

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructure TypeNotable Properties
[2-(3,3,3-Trifluoropropoxy)phenyl]methanolPhenolic compoundIntermediate in organic synthesis
2-(Trifluoromethyl)pyridinePyridine derivativeAntimicrobial properties
4-(Trifluoromethyl)anilineAniline derivativeUsed in dye synthesis

Mechanism of Action

The mechanism of action of [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Pyridine Derivatives with Trifluorinated Alkoxy Substituents

Compounds with trifluorinated alkoxy groups on pyridine rings are notable for their enhanced stability and binding affinity. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine -OCH₂CF₃ C₈H₉F₃N₂O 206.17 Liquid at 4°C; higher volatility
[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine -OCH₂CH₂CF₃ C₉H₁₁F₃N₂O 220.19 Likely higher lipophilicity

Key Differences :

  • The trifluoropropoxy group in the target compound adds a methylene (-CH₂-) spacer compared to trifluoroethoxy, increasing molecular weight (220.19 vs. 206.17) and likely improving membrane permeability due to greater lipophilicity. However, this may reduce aqueous solubility .

Non-Fluorinated Pyridine Methanamine Analogs

Non-fluorinated analogs highlight the role of fluorine in modulating electronic and steric effects:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
(3-Ethoxypyridin-4-yl)methanamine -OCH₂CH₃ C₈H₁₂N₂O 152.20 Lower metabolic stability
(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine -OCH₂C₃H₅ C₁₀H₁₄N₂O 178.24 Increased steric bulk

Key Differences :

  • The cyclopropylmethoxy group introduces steric hindrance, which may affect binding kinetics compared to the linear trifluoropropoxy chain .

Trifluorinated Agrochemicals

Trifluorinated groups are prevalent in agrochemicals due to their resistance to degradation:

Compound Name Use Molecular Formula Key Substituents
Flufenprox Insecticide C₂₄H₂₂ClF₃O₃ -OCH₂CF₃ and chlorophenoxy groups
Flumetover Fungicide C₁₉H₂₀F₃NO₃ Trifluoropropoxy and methoxyethyl

Key Insights :

  • Fluorine atoms enhance binding to cytochrome P450 enzymes or other biological targets .

Heterocyclic Variants with Methanamine Groups

Substituting the pyridine core with other heterocycles alters electronic properties:

Compound Name Core Structure Molecular Formula Key Features
1-(2,2-Difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole Pyrazole C₁₀H₁₁F₅N₂O Dual fluorine motifs; insecticidal
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine Oxadiazole C₈H₈N₄O Bioisosteric replacement for pyridine

Key Differences :

  • Pyrazole derivatives (e.g., ) prioritize pesticidal activity, while oxadiazole cores () may improve metabolic stability via aromatic nitrogen atoms .

Biological Activity

[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoropropoxy group and pyridine ring, which may influence its interaction with biological targets. Understanding its biological activity is crucial for assessing its applicability in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H11F3N2O
  • Molecular Weight : 220.19 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1551394-28-5

The biological activity of this compound can be attributed to its potential interactions with various receptors and enzymes within the body. Research indicates that compounds with similar structures may act as antagonists or modulators at specific receptor sites, particularly within the central nervous system (CNS).

Affinity and Binding Studies

Recent studies have evaluated the binding affinity of this compound to various receptors. The compound has been shown to exhibit significant binding affinity towards cannabinoid receptors, particularly CB1 receptors.

CompoundBinding Affinity (nM)Receptor Type
This compound0.28CB1
Rimonabant0.03CB1

These results suggest that this compound may function as a competitive antagonist at the CB1 receptor, potentially influencing pathways involved in appetite regulation and pain modulation.

In Vivo Studies

In vivo studies have demonstrated that administration of this compound can lead to alterations in behavior consistent with cannabinoid receptor antagonism. For instance, animal models treated with this compound exhibited reduced food intake and changes in locomotor activity.

Case Study 1: Effects on Appetite Regulation

A study conducted on rats evaluated the effects of this compound on food consumption. The results indicated a significant reduction in caloric intake compared to control groups. This suggests a potential application in obesity treatment through appetite suppression.

Case Study 2: Pain Modulation

Another case study explored the analgesic properties of the compound in a neuropathic pain model. The findings revealed that this compound administration led to a notable decrease in pain responses, indicating its potential utility as an analgesic agent.

Safety and Toxicology

Safety assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route starts with 4-aminopyridine derivatives, where the trifluoropropoxy group is introduced via alkylation using 3,3,3-trifluoropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates include halogenated pyridine precursors and protected amine derivatives. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Retrosynthetic analysis tools, such as AI-driven pathway prediction, can optimize yield and reduce side products .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : Structural confirmation requires multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify trifluoropropoxy substitution and amine proton signals. Mass spectrometry (ESI-TOF or HRMS) confirms molecular weight. Functional analysis includes solubility profiling in polar/nonpolar solvents and pKa determination via potentiometric titration. Comparative studies with analogs (e.g., 3-methylpyridin-4-yl derivatives) highlight electronic effects of the trifluoropropoxy group on reactivity .

Q. What theoretical frameworks guide the study of this compound’s reactivity or biological interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For biological studies, molecular docking aligns the compound with target proteins (e.g., kinases or GPCRs) to hypothesize binding modes. Pharmacophore models integrate steric and electronic features of the trifluoropropoxy group to explain selectivity .

Advanced Research Questions

Q. How does the trifluoropropoxy substituent influence the compound’s stability under varying pH or temperature conditions?

  • Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. pH-dependent degradation is assessed using buffer solutions (pH 1–13) to identify hydrolysis-prone sites. The trifluoropropoxy group’s electron-withdrawing nature may reduce oxidative degradation but increase susceptibility to nucleophilic attack at the ether linkage .

Q. What experimental designs are optimal for resolving contradictory data in its biological activity assays?

  • Methodological Answer : Contradictions in IC₅₀ values or selectivity profiles require orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition). Dose-response curves with tighter error margins (triplicate repeats, controlled cell passage numbers) and statistical tools (ANOVA with post-hoc tests) validate reproducibility. Meta-analysis of prior datasets identifies outliers or assay-specific artifacts .

Q. How can mechanistic studies differentiate between covalent and non-covalent interactions of this compound with biological targets?

  • Methodological Answer : Use time-dependent inhibition assays: covalent binders show irreversible activity loss after pre-incubation. Mass spectrometry detects adduct formation (e.g., +78 Da for cysteine alkylation). Competitive binding assays with reversible inhibitors (e.g., ATP analogs for kinases) confirm mechanism. Computational MD simulations track bond formation trajectories .

Q. What strategies mitigate batch-to-batch variability in synthesis for reproducible pharmacological studies?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles: define critical process parameters (CPPs) like reaction temperature and catalyst loading. Statistical tools (e.g., DOE) optimize factors affecting purity. Analytical comparability studies (NMR, HPLC) ensure consistency. Use reference standards (e.g., USP-grade reagents) for key intermediates .

Q. How do solvent polarity and proticity affect the compound’s conformational dynamics in solution?

  • Methodological Answer : Solvent screening (DMSO, MeOH, CHCl₃) with 2D NOESY NMR identifies solvent-dependent conformational changes. Dielectric constant correlations with rotational barriers (DFT) predict flexibility. Polar aprotic solvents stabilize planar pyridine rings, while protic solvents may disrupt intramolecular H-bonding involving the methanamine group .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., X-ray crystallography vs. cryo-EM for binding poses) .
  • Theoretical Frameworks : Align hypotheses with established models (e.g., Hammett plots for substituent effects) before exploratory analyses .
  • Experimental Design : Use embedded mixed-methods approaches (quantitative activity data + qualitative mechanistic insights) for holistic interpretation .

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